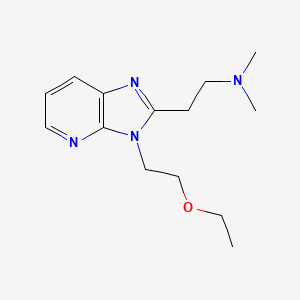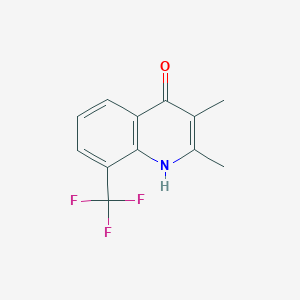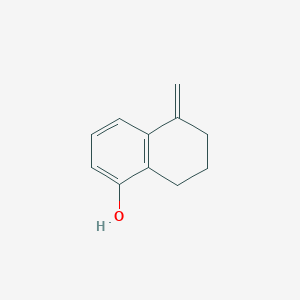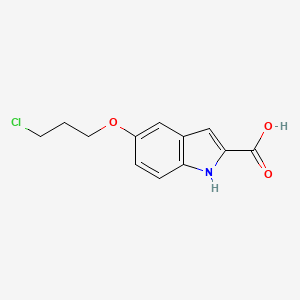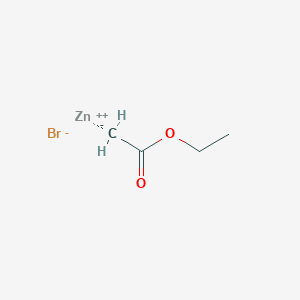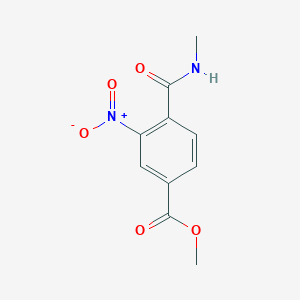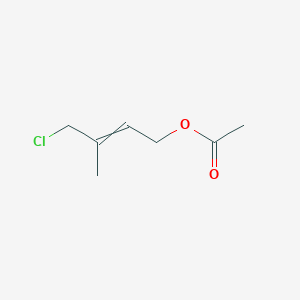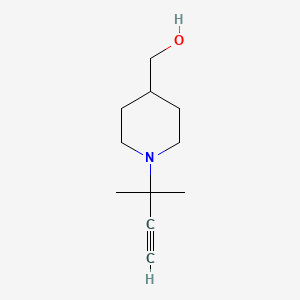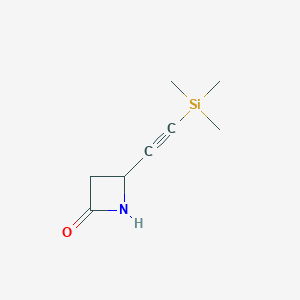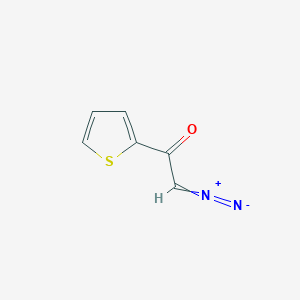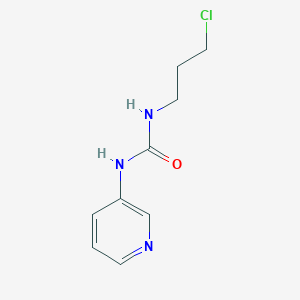
1-(3-Chloropropyl)-3-pyridin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-pyridin-3-ylurea is an organic compound that features a pyridine ring substituted with a urea moiety and a 3-chloropropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-pyridin-3-ylurea typically involves the reaction of 3-chloropropylamine with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted urea derivatives
- N-oxide derivatives
- Reduced piperidine derivatives
科学研究应用
1-(3-Chloropropyl)-3-pyridin-3-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
相似化合物的比较
- 3-(Chloropropyl)-trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- 3-Chloropropyl acetate
Comparison: 1-(3-Chloropropyl)-3-pyridin-3-ylurea is unique due to its combination of a pyridine ring and a urea moiety, which imparts distinct chemical and biological properties. Unlike 3-(Chloropropyl)-trimethoxysilane and (3-Aminopropyl)triethoxysilane, which are primarily used in material science and surface modification, this compound has broader applications in medicinal chemistry and biology. Additionally, its reactivity and potential therapeutic properties set it apart from simpler compounds like 3-Chloropropyl acetate.
属性
分子式 |
C9H12ClN3O |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C9H12ClN3O/c10-4-2-6-12-9(14)13-8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H2,12,13,14) |
InChI 键 |
VSKHEVNSMQFOLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)NC(=O)NCCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
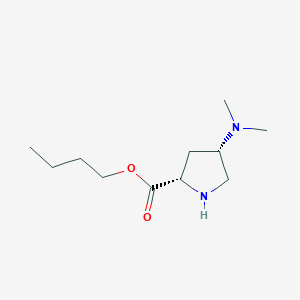
![3-[(3-Methylbutoxy)methyl]aniline](/img/structure/B8404411.png)
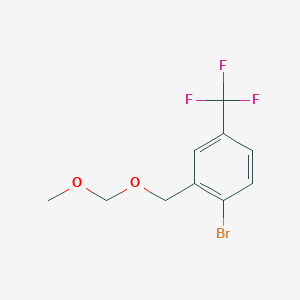
![Tert-butyl {2-[3-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B8404420.png)
